5-Methoxy-1,3-dihydro-2H-indole-2-thione
Description
Properties
IUPAC Name |
5-methoxy-1,3-dihydroindole-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NOS/c1-11-7-2-3-8-6(4-7)5-9(12)10-8/h2-4H,5H2,1H3,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVOLWPKLORCABU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC(=S)C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50652250 | |
| Record name | 5-Methoxy-1,3-dihydro-2H-indole-2-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50652250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73424-96-1 | |
| Record name | 5-Methoxy-1,3-dihydro-2H-indole-2-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50652250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
5-Methoxy-1,3-dihydro-2H-indole-2-thione (C9H9NOS) is a compound that has garnered attention for its diverse biological activities. This article explores its pharmacological potential, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological significance.
Chemical Structure and Properties
This compound features a unique structure characterized by an indole ring system with a methoxy group and a thione functional group. This configuration contributes to its reactivity and interaction with biological macromolecules.
Antimicrobial Activity
Numerous studies have demonstrated the antimicrobial properties of this compound. It exhibits significant activity against various pathogens:
- Bacterial Inhibition : The compound has shown effectiveness against Staphylococcus aureus, including methicillin-resistant strains (MRSA), with minimum inhibitory concentrations (MIC) reported as low as 1 μg/mL .
- Antifungal Properties : It also displays antifungal activity against Candida albicans and other fungal strains .
| Pathogen | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 1 |
| Candida albicans | <10 |
Antitubercular Activity
Research indicates that derivatives of this compound possess antitubercular properties. For example, compounds derived from this structure have been tested against Mycobacterium tuberculosis, yielding promising results in inhibiting bacterial growth .
Antiviral Activity
The compound has also been evaluated for its potential antiviral effects. Preliminary studies suggest activity against HIV, highlighting its potential as a lead compound in antiviral drug development .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The thione group may interact with enzyme active sites, inhibiting their function. This is particularly relevant in antimicrobial applications where enzyme inhibition can prevent bacterial growth.
- Receptor Modulation : The indole structure allows for interactions with various receptors, potentially modulating signaling pathways involved in inflammation and infection.
Synthesis and Evaluation
A significant study synthesized various derivatives of this compound to evaluate their biological activities. The synthesized compounds were tested for their efficacy against multiple pathogens, confirming the parent compound's potential .
Structure-Activity Relationship (SAR)
Research into the structure-activity relationship of related indole compounds has provided insights into optimizing biological activity. Modifications at specific positions on the indole ring have been shown to enhance antimicrobial potency and selectivity .
Scientific Research Applications
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of derivatives of 5-Methoxy-1,3-dihydro-2H-indole-2-thione. For instance, analogs have shown significant activity against various bacterial strains, including Staphylococcus aureus and Mycobacterium tuberculosis. One study reported that specific derivatives exhibited minimum inhibitory concentrations (MIC) as low as 1 μg/mL against methicillin-resistant S. aureus (MRSA), indicating their potential as effective antibacterial agents in treating resistant infections .
Antifungal Activity
In addition to antibacterial properties, compounds derived from this compound have demonstrated antifungal activity against Candida albicans. Some derivatives showed moderate activity with MIC values indicating potential for further development as antifungal agents .
Anticancer Potential
Emerging evidence suggests that this compound and its derivatives may play a role in cancer therapy. Research has indicated that certain analogs can inhibit the YAP/TAZ-TEAD interaction, which is crucial in the progression of malignant mesothelioma. This suggests a pathway for developing novel anticancer therapies targeting these interactions .
Synthetic Applications
Synthesis of Functionalized Indoles
The compound serves as a versatile precursor in the synthesis of functionalized indole derivatives. Its reactivity allows for the formation of various thieno[2,3-b]indole derivatives through one-pot reactions with α-bromo-substituted ketones or aldehydes. This method provides an efficient route to synthesize complex structures with potential biological activities .
Metal-Free Reaction Conditions
The synthesis involving this compound can be performed under mild, metal-free conditions. This aspect is particularly advantageous for applications in pharmaceuticals where metal contamination must be avoided. The ability to use readily available starting materials enhances its utility in organic synthesis .
Case Study 1: Antimicrobial Activity Evaluation
A series of synthesized compounds based on this compound were evaluated for their antimicrobial properties against standard bacterial strains. The study found that several compounds exhibited potent activity against both Gram-positive and Gram-negative bacteria, with notable efficacy against MRSA strains. The results are summarized in Table 1 below.
| Compound | Target Bacteria | MIC (μg/mL) |
|---|---|---|
| 3k | S. aureus | 1 |
| MRSA | <1 | |
| E. coli | >50 | |
| C. albicans | 7.80 |
Case Study 2: Synthesis of Thieno[2,3-b]indoles
Research focused on the synthesis of thieno[2,3-b]indoles using this compound as a key intermediate demonstrated high yields under optimized conditions. The methodology involved using α-bromo-ketones leading to various functionalized products suitable for further biological testing.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Analogs
5-Methoxyindole Derivatives
- 5-Methoxyindole (C₉H₉NO): The parent compound lacks the thione group but shares the 5-methoxyindole backbone. It is a precursor for synthesizing substituted indoles, including tryptamine derivatives. Its molecular weight (147.18 g/mol) and spectral features (e.g., ¹H-NMR δ 7.0–7.3 ppm for aromatic protons) differ due to the absence of the thione moiety .
- 5-Methoxytryptamine (C₁₁H₁₄N₂O): Features a 2-aminoethyl side chain at the 3-position. Used in neuropharmacology but lacks the cyclic thione group, resulting in distinct reactivity and receptor binding profiles .
Thione-Containing Indoles
- 3,3-Dimethyl-5-methoxy-1,3-dihydro-2H-indol-2-one (C₁₁H₁₁NO₂): Replaces the thione with a ketone but introduces dimethyl substituents at the 3-position. This structural modification enhances steric hindrance, reducing reactivity in electrophilic substitution reactions compared to the thione derivative .
- 1-((1H-Indol-3-yl)methyl)-1H-benzo[d]imidazole (C₁₅H₁₁N₃): A benzimidazole-indole hybrid.
Key Observations :
- Thionation reactions (e.g., thionyl chloride treatment) for sulfur incorporation often achieve high yields but require precise reaction times to avoid side products .
- Iodine catalysis (e.g., for trifluoroethyl indoles) offers superior efficiency compared to traditional acid catalysts like AlCl₃ or FeCl₃ .
Physicochemical and Spectral Properties
Melting Points and Stability
- 5-Methoxy-1,3-dihydro-2H-indole-2-thione : Expected melting point >200°C (based on analogous thiones), with stability influenced by the electron-withdrawing thione group.
- 3-((2-Ethyl-1H-imidazol-1-yl)methyl)-1H-indole : Melts at 183–186°C, lower due to the flexible imidazole side chain .
- 5-Methoxy-3,3-dimethylindolin-2-one : Melts at ~150°C, reduced by steric effects .
Spectroscopic Signatures
Preparation Methods
Multi-step Microwave-Assisted Synthesis from 6-Methoxyisatin
One of the most effective preparation methods for sulfur-containing indole derivatives, closely related to 5-methoxy-1,3-dihydro-2H-indole-2-thione, involves microwave-assisted synthesis starting from 6-methoxyisatin and thiosemicarbazide. This approach has been reported to yield high purity compounds with excellent yields in a short reaction time.
Procedure Summary:
Step 1: 6-Methoxyisatin (0.18 g, 0.001 mol) is reacted with thiosemicarbazide (0.1 g, 0.0011 mol) in anhydrous ethanol and a mixture of water and glacial acetic acid under microwave irradiation at 560W for 5 minutes. This produces 6-Methoxyisatin-3-thiosemicarbazone as a yellow solid with a 95% yield.
Step 2: The thiosemicarbazone intermediate (0.125 g, 0.0005 mol) is then treated with 5% KOH under microwave irradiation at 560W for 5 minutes. Neutralization yields 7-Methoxy-5H-2,3-dihydrotriazino[5,6-b]indole-3-thione with a 92% yield.
Step 3: The thione intermediate reacts with p-chlorophenacyl bromide or other substituted phenacyl bromides under microwave irradiation to afford substituted hydrobromide salts in yields ranging from 91% to 98%.
| Compound | Starting Material (g/mol) | Reaction Conditions | Yield (%) | Melting Point (°C) | Characteristic IR Bands (cm⁻¹) |
|---|---|---|---|---|---|
| 6-Methoxyisatin-3-thiosemicarbazone | 0.18 g | Microwave, 560W, 5 min | 95 | 265 | 1115 (C=S), 1620 (C=N), 1700 (C=O) |
| 7-Methoxy-5H-2,3-dihydrotriazinoindole-3-thione | 0.125 g | Microwave, 560W, 5 min, 5% KOH | 92 | >260 | 1150 (C=S), 1590-1610 (C=N), 3200 (N-H) |
| 5H-3-(p-chlorophenacylthio)-7-methoxytriazinoindole hydrobromide | 0.232 g + 0.234 g | Microwave, 560W, 5 min, DMF | 94 | >260 | 1170, 1370 (C-O-C), 1590-1610 (C=N), 1690 (C=O) |
This microwave-assisted method offers a rapid, high-yielding, and environmentally friendly synthesis route with easy isolation of products and minimal purification steps.
Metal-Free Formal [3 + 2] Annulation in Aqueous Medium
A recent advancement in the synthesis of thiazoloindoles, structurally related to this compound, involves a metal-free, chemo- and regioselective formal [3 + 2] annulation between 3-alkylated indoline-2-thiones and 2-halo-ketones.
The reaction proceeds in water as the sole solvent at mild temperature (60 °C) under air atmosphere, avoiding toxic metals and harsh conditions.
The method allows variation of substitution patterns at up to six different positions on the heterocyclic ring.
The process is odorless, easy to scale up, and the products are easily isolated without complex workup.
This approach is particularly suitable for preparing 5-methoxy derivatives by selecting appropriate starting materials.
The 3-alkylated indoline-2-thione acts as a nucleophile attacking the electrophilic 2-halo-ketone.
This leads to cyclization forming the thiazolo[3,2-a]indole core with high chemo- and regioselectivity.
Mild conditions preserve sensitive functional groups, including the methoxy substituent.
Water as solvent enhances environmental sustainability.
The reaction avoids the use of strong acids or bases, making it compatible with diverse functional groups.
This method represents a significant improvement over traditional approaches that often require harsh reagents or conditions.
Summary Table of Preparation Methods
Q & A
Q. How to address low yields in thione functionalization reactions?
- Optimization Steps :
Increase stoichiometry of sulfurizing agents (1.5–2.0 equivalents).
Replace DCM with higher-boiling solvents (e.g., toluene) to prolong reaction time.
Add molecular sieves to scavenge water .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
